2'-Amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine is a modified nucleoside derivative. It is characterized by the presence of an amino group at the 2’ position, a deoxy group, and a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine typically involves multiple steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of the nucleoside is protected using the 4,4’-dimethoxytrityl (DMT) group. This is achieved by reacting the nucleoside with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Introduction of the Amino Group: The 2’ hydroxyl group is converted to an amino group through a series of reactions, including oxidation, reduction, and substitution reactions.
Methylation: The 5 position of the uridine is methylated using methyl iodide in the presence of a base
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems is common in industrial settings to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in nucleic acid synthesis and other applications .
Scientific Research Applications
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine has several scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are essential for studying nucleic acid interactions and functions.
Biology: The compound is used in the development of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine: It has potential therapeutic applications, including the development of antiviral and anticancer agents.
Industry: The compound is used in the production of nucleic acid-based diagnostics and therapeutics
Mechanism of Action
The mechanism of action of 2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine involves its incorporation into nucleic acids. The amino group at the 2’ position allows for the formation of stable hydrogen bonds with complementary nucleotides, enhancing the stability and specificity of nucleic acid interactions. The DMT protecting group facilitates the selective deprotection and coupling of nucleotides during oligonucleotide synthesis .
Comparison with Similar Compounds
Similar Compounds
2’-Amino-2’-deoxyuridine: Lacks the DMT protecting group and the methyl group at the 5 position.
5-Methyluridine: Lacks the amino group at the 2’ position and the DMT protecting group.
2’-Deoxy-5’-O-(4,4’-dimethoxytrityl)uridine: Lacks the amino group at the 2’ position and the methyl group at the 5 position
Uniqueness
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine is unique due to the combination of modifications at the 2’, 5’, and 5 positions. This combination enhances its stability and functionality in nucleic acid synthesis and therapeutic applications .
Properties
Molecular Formula |
C31H33N3O7 |
---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
1-[3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H33N3O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18,32H2,1-3H3,(H,33,36,37) |
InChI Key |
TUSABYUHVBHWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.